molecular formula C10H12Cl2N2 B1466622 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine CAS No. 1482565-68-3

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine

Cat. No.: B1466622
CAS No.: 1482565-68-3
M. Wt: 231.12 g/mol
InChI Key: JEMWSYHSVUWWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine is a chemical compound with a complex structure that includes an azetidine ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with azetidine-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-Dichlorophenyl)methyl]azetidin-2-amine: Similar structure with a different position of the amine group.

    1-[(2,4-Dichlorophenyl)methyl]azetidin-4-amine: Another structural isomer with the amine group at a different position.

    1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine: A related compound with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWSYHSVUWWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine
Reactant of Route 5
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.